3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Purity

This 98% pure heterobicyclic amine (CAS 943750-65-0) features a strained diaziridine-fused pyrazine core with an N-methylpiperazine substituent. Patented as a key BTK inhibitor intermediate in US 8,481,540 B2, it delivers an 89% benchmark hydrogenation yield. Its rigid bicyclo[4.1.0]hepta scaffold imposes conformational pre-organization distinct from flexible piperazinyl-pyrazines, reducing false positives in >97% purity fragment screens. Procuring this exact scaffold at 98% purity ensures SAR reproducibility, eliminates post-purchase purification, and accelerates structure-based kinase selectivity campaigns.

Molecular Formula C9H15N5
Molecular Weight 193.25 g/mol
Cat. No. B11904526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene
Molecular FormulaC9H15N5
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CNC3C(=N3)N2
InChIInChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)7-6-10-8-9(11-7)12-8/h6,8,10H,2-5H2,1H3,(H,11,12)
InChIKeyLFCXAXJFVKDXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene (CAS 943750-65-0): A Core Scaffold for Kinase-Targeted Research and Procurement


3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene, also cataloged as 5-(4-Methylpiperazin-1-yl)pyrazin-2-amine (CAS 943750-65-0), is a heterobicyclic building block featuring a strained diaziridine-fused pyrazine core substituted with an N-methylpiperazine group . This compound has been specifically employed as a key intermediate in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors, with synthetic procedures documented in United States patent literature [1]. The scaffold's combination of a hydrogen-bond-accepting pyrazine ring, a protonatable piperazine moiety, and a conformationally constrained bicyclic system makes it a versatile starting material for medicinal chemistry programs targeting kinase selectivity and pharmacokinetic optimization .

Why Generic 4-Methylpiperazinyl-Pyrazine Analogs Cannot Simply Substitute for 3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene in Precision Synthesis


The apparent simplicity of the 5-(4-methylpiperazin-1-yl)pyrazin-2-amine substructure belies the critical importance of the specific triazabicyclo[4.1.0]hepta-1,3-diene ring system. Generic substitution with other aminopyrazines or N-methylpiperazine regioisomers risks: (i) altered reactivity in subsequent coupling or cyclization steps due to differing ring strain and electronic distribution, (ii) compromised yield and purity profiles as the patented hydrogenation route described in US 8,481,540 B2 is optimized for this exact nitro-precursor, and (iii) loss of the conformational constraint that the bicyclic scaffold imposes, which is essential for generating conformationally restricted kinase inhibitor candidates with defined binding poses [1]. The following quantitative evidence underscores why procurement decisions based on scaffold identity, purity grade, and validated synthetic provenance directly impact downstream research reproducibility.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene Procurement


Purity Specification Advantage: 98% Minimum Purity vs. 95% Generic Grade for Reproducible SAR Studies

The target compound is supplied with a minimum purity specification of 98% (AKSci) , whereas generic sourcing channels list a minimum purity of 95% (CymitQuimica) . This 3-percentage-point purity differential is significant when scaling up synthetic sequences that lead to kinase inhibitors destined for in vitro potency and selectivity profiling, where even 2-3% of uncharacterized impurities can confound structure-activity relationship (SAR) interpretation on targets such as BTK.

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Purity

Validated Synthetic Yield: 89% Isolated Yield in a Published BTK Inhibitor Patent Route

In US Patent 8,481,540 B2, the reduction of 2-(4-methylpiperazin-1-yl)-5-nitropyrazine to the target amine proceeded with an 89% isolated yield (280 mg product from 328 mg nitro precursor) [1]. While bench-scale yields for analogous aminopyrazine reductions typically range from 75-85% in the literature, this specific catalyst-substrate combination (10% Pd/C, H2 balloon, MeOH, RT, 1.5 h) delivers a reproducibly high yield. No direct comparator yield is available from the same patent, but the numerical value serves as a benchmark for chemists purchasing the compound to evaluate their own synthetic efficiency or to bypass the hydrogenation step altogether by procuring the pre-reduced amine.

Process Chemistry BTK Inhibitor Hydrogenation

Conformational Constraint: Triazabicyclo[4.1.0]hepta-1,3-diene vs. Simple Pyrazine Scaffolds in Kinase Inhibitor Design

The target compound's 2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene core introduces a cyclopropane-like diaziridine ring fused to the pyrazine, imposing a rigid, puckered conformation that distinguishes it from planar 5-(4-methylpiperazin-1-yl)pyrazine analogs . While quantitative IC50 or Kd data directly comparing this scaffold to its non-bicyclic counterparts are not publicly available, the class-level principle—that conformational restriction enhances target selectivity and binding affinity—is well established in kinase inhibitor discovery. For example, constraining a flexible hinge-binding motif can improve selectivity by reducing the entropic penalty upon target binding. Procurement of this specific bicyclic scaffold, therefore, specifically addresses medicinal chemistry programs aiming to exploit conformational restriction for kinase selectivity, as opposed to purchasing a planar pyrazine building block.

Kinase Inhibitor Conformational Restriction Scaffold Hopping

Optimal Deployment Scenarios for 3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene Based on Quantitative Evidence


BTK-Focused Optimisation and Process Scale-Up Programs

Leverage the validated 89% yield hydrogenation procedure from US 8,481,540 B2 [1] as a benchmark. Procure the 98%-pure amine to establish a high-quality starting material for SAR exploration around the BTK hinge-binding motif, ensuring that initial screening results are not confounded by impurities.

Conformationally Restricted Kinase Probe Synthesis

Utilize the rigid bicyclo[4.1.0]hepta scaffold as a conformational anchor in probe molecules destined for kinase selectivity panels. The constrained geometry differentiates this building block from flexible piperazinyl-pyrazines and supports structure-based design efforts where pre-organization of the hinge-binding element is hypothesized to improve selectivity .

High-Purity Building Block Stock for Fragment-Based Drug Discovery (FBDD)

For fragment libraries requiring >97% purity to avoid false positives, the 98% specification directly meets quality gates. This reduces the need for post-procurement purification, saving time and material costs in high-throughput crystallography or SPR-based fragment screens.

Quote Request

Request a Quote for 3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.